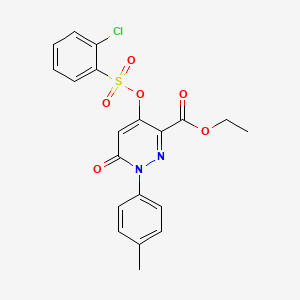

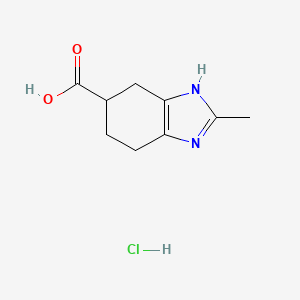

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-2-nitrobenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

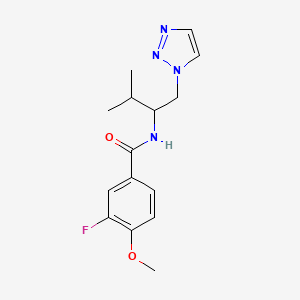

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-2-nitrobenzamide, also known as MNTX, is a chemical compound that has been widely studied for its potential use in pain management. MNTX acts as a selective antagonist for the mu-opioid receptor, which is involved in the transmission of pain signals in the brain and spinal cord. In

科学的研究の応用

Potassium Channel Activation

This compound has been identified as a G protein-gated inwardly-rectifying potassium (GIRK) channel activator . GIRK channels are key effectors in GPCR signaling pathways that modulate excitability in cells. This makes the compound potentially useful in research related to these channels and their role in various physiological processes.

Drug Metabolism and Pharmacokinetics (DMPK) Studies

The compound has been evaluated in tier 1 DMPK assays . These studies are crucial in drug discovery and development as they provide information about the absorption, distribution, metabolism, and excretion (ADME) of potential drug candidates.

Neurological Research

Given the role of GIRK channels in the brain, this compound could be useful in neurological research. GIRK channels are involved in numerous physiological processes and potential therapeutic targets for numerous indications, such as pain perception, epilepsy, reward/addiction, and anxiety .

Cardiac Research

GIRK channels also play a key role in regulating heart rate . Therefore, this compound could be used in research related to cardiac function and disorders.

Endocrine Research

GIRK channels are expressed in various locations in the periphery including endocrine tissues . This suggests potential applications of this compound in endocrine research.

Lead Optimization in Drug Discovery

This compound has been used in lead optimization efforts in drug discovery . Lead optimization is a stage in drug discovery where small changes are made to a chemical compound to improve its properties as a drug candidate.

作用機序

Target of Action

The primary target of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-2-nitrobenzamide is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells .

Mode of Action

This compound acts as an activator of the GIRK channels . It interacts with these channels, leading to their activation and subsequent changes in cell excitability .

Biochemical Pathways

The activation of GIRK channels affects various biochemical pathways. These channels play a crucial role in regulating heart rate and are involved in numerous physiological processes and potential therapeutic targets .

Pharmacokinetics

The compound has been evaluated in tier 1 DMPK assays, which assess the drug metabolism and pharmacokinetic properties . The compound displays nanomolar potency as GIRK1/2 activators and has improved metabolic stability over the prototypical urea-based compounds .

Result of Action

The activation of GIRK channels by this compound leads to changes in cell excitability. This can have various effects at the molecular and cellular levels, depending on the specific cell type and the physiological context .

特性

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-N-methyl-2-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O5S/c1-13(9-6-7-20(18,19)8-9)12(15)10-4-2-3-5-11(10)14(16)17/h2-5,9H,6-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRGLJLZJHURFMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCS(=O)(=O)C1)C(=O)C2=CC=CC=C2[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

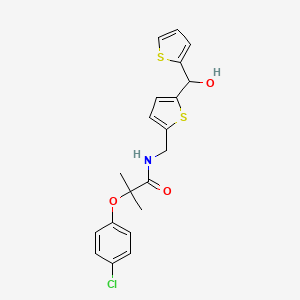

![8-(Mesitylsulfonyl)-3-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2464978.png)

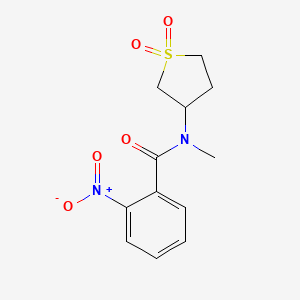

![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] quinoline-2-carboxylate](/img/structure/B2464981.png)

![1,4-Bis[(4-chloro-3-methylphenyl)sulfonyl]-1,4-diazepane](/img/structure/B2464985.png)

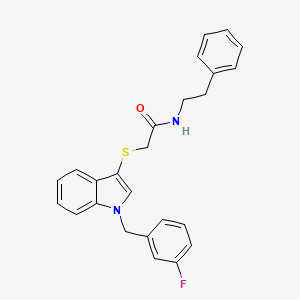

![(Z)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)acetamide](/img/structure/B2464987.png)